molecular formula C8H15N5OS2 B2760690 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide CAS No. 790681-95-7

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide

Cat. No.: B2760690
CAS No.: 790681-95-7
M. Wt: 261.36
InChI Key: VGXCLIIWEODMDP-UHFFFAOYSA-N
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Description

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide is a chemical compound with the molecular formula C8H15N5OS2 This compound is notable for its unique structure, which includes a triazole ring and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Thioether Linkage Formation: The triazole derivative is then reacted with an appropriate alkylating agent to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with diethylamine to form the acetamide group.

These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the thioether linkage.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its antimicrobial activity may be due to its ability to inhibit key enzymes in bacterial cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]acetamide
  • N,N-diethyl-2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]acetamide

Uniqueness

Compared to similar compounds, 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its diethylacetamide moiety, for example, enhances its solubility and bioavailability, making it a more effective candidate for various applications.

Properties

IUPAC Name

2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5OS2/c1-3-12(4-2)6(14)5-16-8-11-10-7(15)13(8)9/h3-5,9H2,1-2H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXCLIIWEODMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NNC(=S)N1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329041
Record name 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790681-95-7
Record name 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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